molecular formula C14H16ClN3O2 B12173131 7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide

Katalognummer: B12173131
Molekulargewicht: 293.75 g/mol
InChI-Schlüssel: LYSRTMFIGKTUQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the quinoline ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects through various mechanisms, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Similar structure but different functional groups.

    7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A closely related compound with similar biological activities.

Uniqueness

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C14H16ClN3O2

Molekulargewicht

293.75 g/mol

IUPAC-Name

7-chloro-N-[2-(dimethylamino)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-7-9(15)3-4-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19)

InChI-Schlüssel

LYSRTMFIGKTUQF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.